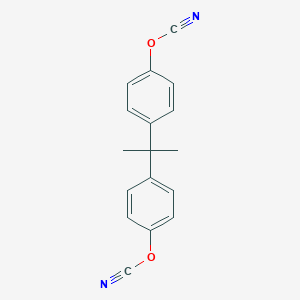
2,2-Bis-(4-cyanatophenyl)propane
Descripción general
Descripción
Synthesis Analysis
2,2-Bis(4-cyanatophenyl)propane is synthesized through a reaction involving bisphenol A and cyanic chloride or through the reaction of stoichiometric amounts of sec-butyllithium with certain phenylpropane derivatives. These methods ensure the introduction of cyanate functional groups attached to the aromatic rings, which are crucial for the subsequent polymerization processes (Sanderson, Roediger, & Summers, 1994; Gupta & Macosko, 1991).
Molecular Structure Analysis
The molecular structure of 2,2-Bis(4-cyanatophenyl)propane is characterized by the presence of cyanate groups linked to phenyl groups. This structure facilitates the formation of highly cross-linked networks during polymerization. The molecular weight and structure have been characterized using NMR spectroscopy, indicating the predominance of trimerization in the polymerization process (Fang, 1990).
Chemical Reactions and Properties
The primary chemical reaction involving 2,2-Bis(4-cyanatophenyl)propane is polycyclotrimerization, leading to the formation of polycyanurates. This reaction is facilitated by heat or suitable catalysts and results in materials with excellent thermal and mechanical properties. The compound can also participate in polyaddition reactions, forming different types of polymers (Guenthner et al., 2006).
Physical Properties Analysis
The physical properties of 2,2-Bis(4-cyanatophenyl)propane, such as melting point and solubility, are influenced by its symmetrical structure and polar cyanate groups. These properties are critical for processing and application in polymer synthesis. The compound's ability to form strong intermolecular forces leads to high melting points and limited solubility in common solvents.
Chemical Properties Analysis
The chemical properties of 2,2-Bis(4-cyanatophenyl)propane include its reactivity towards nucleophiles and its ability to form stable polymers with high thermal stability. The cyanate groups are highly reactive and can form triazine rings upon polymerization, contributing to the material's thermal stability and mechanical strength (Hamerton, Howlin, Klewpatinond, & Takeda, 2002).
Aplicaciones Científicas De Investigación
Polymer Systems : 2,2-Bis-(4-cyanatophenyl)propane is used in forming polymer networks with triazine rings, yielding semi-Interpenetrating Polymer Networks (IPNs) with elevated heat deflection temperatures. It's used in systems with bismaleimide and other crosslinkable monomers, showing potential in various resin compositions (Penczek & Kamińska, 1990).
Conformational Studies : Research on polycyanurates based on 2,2-Bis-(4-cyanatophenyl)propane has shown trends in internal stress within the molecule caused by varying backbone structure. These studies are essential for understanding the material's physical and mechanical properties (Hamerton et al., 2002).
Epoxy-Cyanate Ester-Clay Nanocomposites : These nanocomposites, using 2,2-Bis-(4-cyanatophenyl)propane, exhibit enhanced thermal stability and other improved properties. The study of these composites helps in understanding the structure-property relationships and the importance of nanoclay dispersion (Venkatesh et al., 2019).
Thermal Polycyclotrimerization : The kinetics and modeling of the thermal polycyclotrimerization of 2,2-Bis-(4-cyanatophenyl)propane have been analyzed, providing insights into the reaction's autocatalytic character and its relation to the purity of the dicyanate (Bauer, Bauer, & Kühn, 1986).
Interpenetrating Polymer Networks : The formation of interpenetrating polymer networks from bisphenol A-based cyanate ester and bismaleimide has been studied, revealing effects on mechanical and thermal properties (Nair et al., 1999).
Cyanate Ester Resins : Cyanate ester monomers containing pentadecyl-substituted cyclohexyl moieties, including 2,2-Bis-(4-cyanatophenyl)propane, have been synthesized and characterized. These studies provide insights into the processability, thermal stability, and hydrophobicity of the resultant polycyanurates (Kulkarni et al., 2013).
Propiedades
IUPAC Name |
[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMUXQJTGRNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-66-1 | |
| Record name | Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60893753 | |
| Record name | 1,3-Bis(4-cyanophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Bis-(4-cyanatophenyl)propane | |
CAS RN |
1156-51-0, 25722-66-1 | |
| Record name | Bisphenol A dicyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(4-cyanophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenediphenyl dicyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

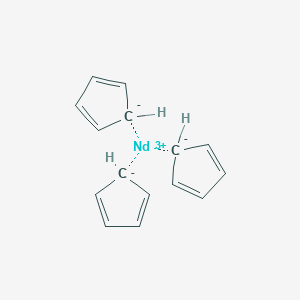
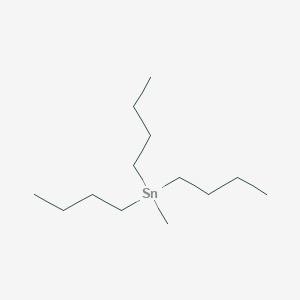
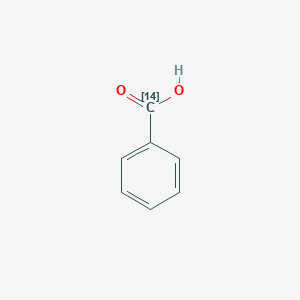
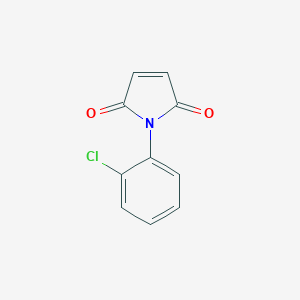
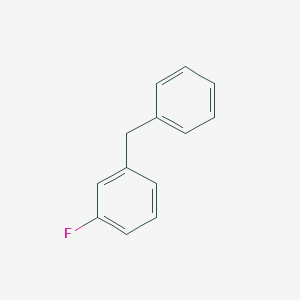
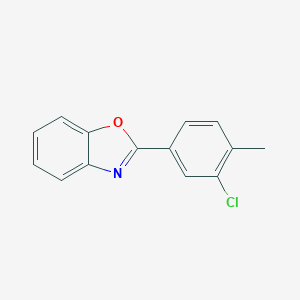
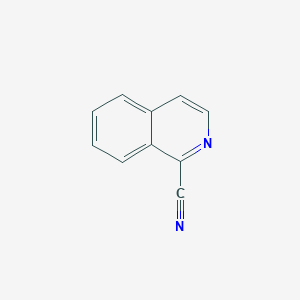
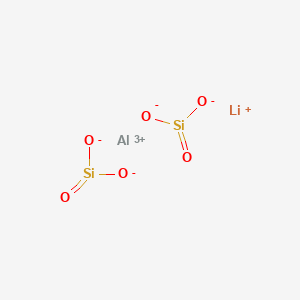
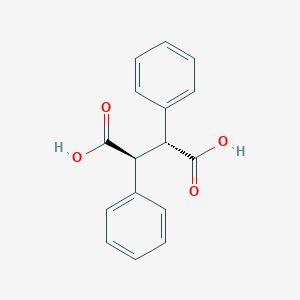
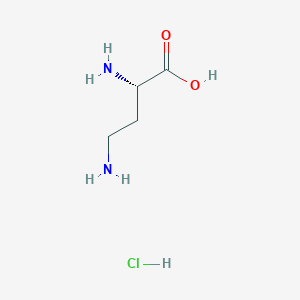
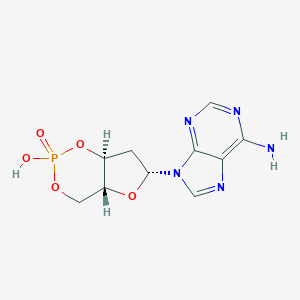
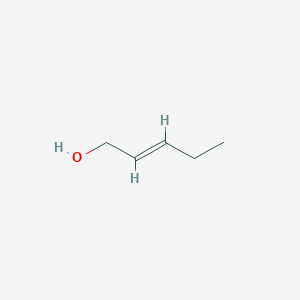

![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)